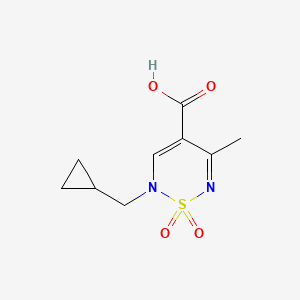
3-(Thietan-3-ylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thietan-3-ylamino)butanamide is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle.
Preparation Methods
The synthesis of 3-(Thietan-3-ylamino)butanamide can be achieved through several methods. One common approach involves the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.
Chemical Reactions Analysis
3-(Thietan-3-ylamino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Thietan-3-ylamino)butanamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Thietane derivatives have shown promise in antiviral and anticancer research.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Thietan-3-ylamino)butanamide involves its interaction with specific molecular targets and pathways. The thietane ring’s strained structure makes it highly reactive, allowing it to interact with various biological molecules. This reactivity can lead to the inhibition or activation of enzymes and other proteins, affecting cellular processes .
Comparison with Similar Compounds
3-(Thietan-3-ylamino)butanamide can be compared with other sulfur-containing heterocycles such as thiiranes and thiophenes. While thiiranes are three-membered rings and thiophenes are five-membered rings, thietanes occupy a unique position as four-membered rings. This unique structure imparts distinct chemical properties and reactivity, making this compound valuable for specific applications .
Similar compounds include:
Thiirane: A three-membered sulfur-containing ring.
Thiophene: A five-membered sulfur-containing ring.
Thiazole: A five-membered ring containing both sulfur and nitrogen.
Properties
Molecular Formula |
C7H14N2OS |
|---|---|
Molecular Weight |
174.27 g/mol |
IUPAC Name |
3-(thietan-3-ylamino)butanamide |
InChI |
InChI=1S/C7H14N2OS/c1-5(2-7(8)10)9-6-3-11-4-6/h5-6,9H,2-4H2,1H3,(H2,8,10) |
InChI Key |
GZFXXPJZYVNLNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



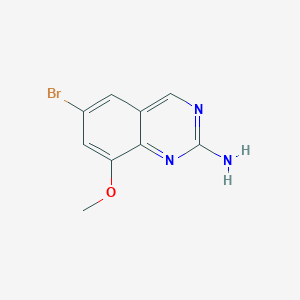
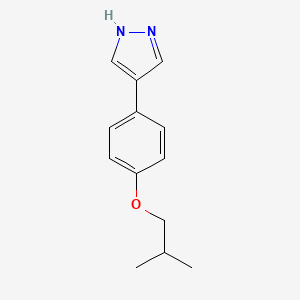
![1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15230525.png)
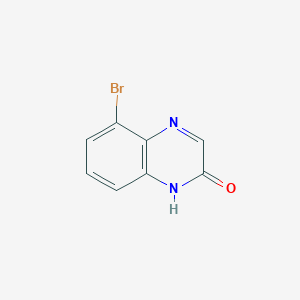
![6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15230536.png)
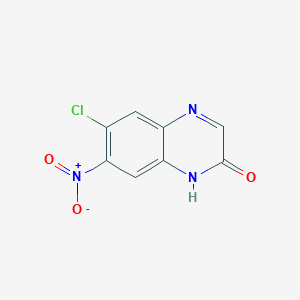
![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15230548.png)
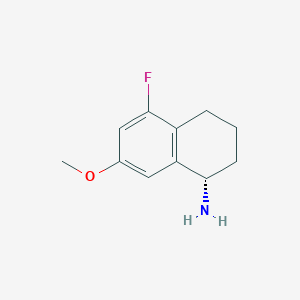

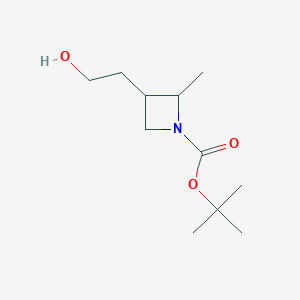
![1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15230600.png)
